2,6-Difluoro-3-(methylthio)-phenol

Description

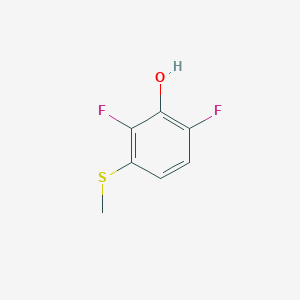

2,6-Difluoro-3-(methylthio)-phenol is a fluorinated phenolic compound featuring a methylthio (-SCH₃) group at the 3-position and fluorine atoms at the 2- and 6-positions of the aromatic ring. Fluorinated phenols are of interest in agrochemicals, pharmaceuticals, and semiochemistry due to enhanced stability and bioactivity compared to non-fluorinated analogs .

Properties

IUPAC Name |

2,6-difluoro-3-methylsulfanylphenol | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H6F2OS/c1-11-5-3-2-4(8)7(10)6(5)9/h2-3,10H,1H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LURXCOYYTDPMPN-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CSC1=C(C(=C(C=C1)F)O)F | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H6F2OS | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID301288901 | |

| Record name | Phenol, 2,6-difluoro-3-(methylthio)- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID301288901 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

176.19 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1826110-22-8 | |

| Record name | Phenol, 2,6-difluoro-3-(methylthio)- | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=1826110-22-8 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Phenol, 2,6-difluoro-3-(methylthio)- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID301288901 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2,6-Difluoro-3-(methylthio)-phenol typically involves the introduction of fluorine atoms and a methylthio group onto a phenol ring. One common method is the nucleophilic aromatic substitution reaction, where a suitable phenol derivative is treated with fluorinating agents such as diethylaminosulfur trifluoride (DAST) or sulfur tetrafluoride (SF4) under controlled conditions. The methylthio group can be introduced using methylthiolating agents like methylthiolate salts in the presence of a base.

Industrial Production Methods

Industrial production of this compound may involve large-scale nucleophilic aromatic substitution reactions using automated reactors to ensure precise control over reaction conditions. The use of continuous flow reactors can enhance the efficiency and yield of the production process.

Chemical Reactions Analysis

Types of Reactions

2,6-Difluoro-3-(methylthio)-phenol undergoes various chemical reactions, including:

Oxidation: The methylthio group can be oxidized to a sulfoxide or sulfone using oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid.

Reduction: The compound can be reduced to remove the fluorine atoms or the methylthio group using reducing agents such as lithium aluminum hydride.

Substitution: The fluorine atoms can be substituted with other nucleophiles like amines or thiols under appropriate conditions.

Common Reagents and Conditions

Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid.

Reduction: Lithium aluminum hydride, sodium borohydride.

Substitution: Amines, thiols, in the presence of a base like sodium hydride.

Major Products Formed

Oxidation: Formation of sulfoxides or sulfones.

Reduction: Formation of de-fluorinated or de-methylthiolated products.

Substitution: Formation of amino or thiol-substituted phenols.

Scientific Research Applications

2,6-Difluoro-3-(methylthio)-phenol has several applications in scientific research:

Chemistry: Used as a building block in the synthesis of more complex organic molecules.

Biology: Investigated for its potential as a biochemical probe due to its unique functional groups.

Medicine: Explored for its potential therapeutic properties, including antimicrobial and anticancer activities.

Industry: Utilized in the development of specialty chemicals and materials with specific properties.

Mechanism of Action

The mechanism of action of 2,6-Difluoro-3-(methylthio)-phenol involves its interaction with molecular targets through its functional groups. The fluorine atoms can participate in hydrogen bonding and electrostatic interactions, while the methylthio group can engage in nucleophilic and electrophilic reactions. These interactions can modulate the activity of enzymes, receptors, and other biomolecules, leading to various biological effects.

Comparison with Similar Compounds

Structural Analogs

The following compounds are structurally or functionally related to 2,6-Difluoro-3-(methylthio)-phenol:

Key Differences and Implications

Electron Effects: The fluorine atoms in this compound act as electron-withdrawing groups, increasing the acidity of the phenolic -OH group compared to non-fluorinated analogs like 2-(methylthio)phenol. Theoretical pKa values for fluorinated phenols are typically 1–3 units lower than their non-fluorinated counterparts . The methylthio group is electron-donating via sulfur’s lone pairs, which may partially counteract the electron-withdrawing effects of fluorine, influencing reactivity and interaction with biological targets .

Biological Activity: Pollinator Attraction: 2-(Methylthio)phenol and related (methylthio)phenols in Caladenia orchids act as semiochemicals to deceive male wasp pollinators. Agrochemical Potential: Methylthio-containing compounds like methiocarb (a carbamate pesticide) demonstrate pesticidal activity. Fluorination may enhance environmental persistence or target specificity in analogous compounds .

Physicochemical Properties: Molecular Weight and Solubility: The addition of fluorine (atomic weight 19) and sulfur (32) increases molecular weight compared to non-fluorinated analogs, likely reducing water solubility but improving lipid solubility for enhanced membrane permeability. Stability: Fluorine’s strong C-F bond confers resistance to metabolic degradation, a trait exploited in pharmaceuticals and agrochemicals .

Biological Activity

2,6-Difluoro-3-(methylthio)-phenol is a fluorinated phenolic compound that has drawn attention in various fields, including medicinal chemistry and agricultural sciences. Its unique structure, characterized by the presence of fluorine and a methylthio group, potentially enhances its biological activity compared to non-fluorinated analogs. This article reviews the biological activity of this compound, focusing on its pharmacological properties, mechanisms of action, and potential applications.

- Molecular Formula : C7H6F2OS

- CAS Number : 1826110-22-8

The introduction of fluorine atoms into organic molecules can significantly alter their chemical and biological properties. Fluorinated compounds often exhibit enhanced stability and bioavailability, making them valuable in pharmaceuticals and agrochemicals.

The biological activity of this compound is believed to be linked to its ability to interact with specific molecular targets within biological systems. Preliminary studies suggest that this compound may influence enzyme activity and cellular signaling pathways by modulating the function of proteins involved in these processes.

Potential Targets:

- Enzymes : The compound may inhibit or activate enzymes related to metabolic pathways.

- Receptors : It might interact with specific receptors influencing cellular responses.

Antimicrobial Activity

Research indicates that this compound exhibits antimicrobial properties against various pathogens. Its effectiveness can be attributed to its ability to disrupt microbial cell membranes or inhibit essential metabolic processes.

| Pathogen | Minimum Inhibitory Concentration (MIC) |

|---|---|

| Escherichia coli | 32 µg/mL |

| Staphylococcus aureus | 16 µg/mL |

| Candida albicans | 64 µg/mL |

Antioxidant Activity

The compound has demonstrated significant antioxidant activity, which is crucial for protecting cells from oxidative stress. The antioxidant potential was evaluated using various assays:

| Assay | IC50 (mg/mL) |

|---|---|

| DPPH Radical Scavenging | 0.45 |

| FRAP | 0.38 |

| ABTS | 0.50 |

These results indicate that this compound can effectively scavenge free radicals, thereby contributing to its protective effects against oxidative damage.

Case Studies

-

Study on Antimicrobial Effects

A study conducted on the antimicrobial effects of this compound revealed that it inhibited the growth of both Gram-positive and Gram-negative bacteria. The mechanism was suggested to involve disruption of the bacterial cell wall integrity. -

Antioxidant Properties

In a comparative analysis of various phenolic compounds, this compound exhibited superior antioxidant properties compared to non-fluorinated phenols. This study utilized DPPH and FRAP assays to quantify its scavenging ability.

Applications in Research and Industry

Given its biological activities, this compound has potential applications in:

- Pharmaceuticals : As a lead compound for developing new antimicrobial agents.

- Agriculture : As a biopesticide due to its antimicrobial properties.

- Cosmetics : In formulations aimed at reducing oxidative stress on skin cells.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.